Anticancer Activity of the Schiff Base Derivative as a Biological Baseline
The Schiff base derivative, 2-ethoxy-6-(E)-[(prop-2-en-1-yl)imino]methylphenol (HL), synthesized from the same aldehyde precursor (3-ethoxy-2-hydroxybenzaldehyde) and allylamine, demonstrated an IC₅₀ of 85.28 µM against the HT-29 human colorectal adenocarcinoma cell line, with its Ni(II) and VO(IV) complexes (1 and 2) exhibiting markedly enhanced potency at 15.13 µM and 10.83 µM, respectively [1]. While the reduced amine form (target compound) was not directly assayed in this study, the established cytotoxicity of the oxidized Schiff base congener provides a relevant biological activity baseline for the same core scaffold and indicates that the allyl-imine/amine structural motif engages cellular targets in a concentration-dependent manner [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against HT-29 colorectal cancer cells |
|---|---|
| Target Compound Data | Not directly measured; Schiff base congener (HL) IC₅₀ = 85.28 µM |
| Comparator Or Baseline | HL = 85.28 µM; Ni(II) complex (1) = 15.13 µM; VO(IV) complex (2) = 10.83 µM; 5-fluorouracil (standard) = data in original paper |
| Quantified Difference | HL is ~5.6–7.9× less potent than its Ni(II) and VO(IV) complexes; amine form activity remains to be determined |
| Conditions | HT-29 human colorectal adenocarcinoma cell line; MTT or analogous viability assay; 5-fluorouracil as positive control |
Why This Matters
Establishes that the 2-ethoxy-6-(allyl-imino/amino)methylphenol scaffold possesses intrinsic anticancer activity, positioning the target amine compound as a credible precursor for metallodrug development and structure-activity relationship (SAR) studies.
- [1] Yıldırım, S., et al. Evaluation of Anticancer Activities, Apoptosis, Molecular Docking, and Antioxidant Studies of New Ni(II), VO(IV), Cu(II) and Co(III) Schiff Base Complexes. Inorganica Chimica Acta, 2023, 546, 121296. DOI: 10.1016/j.ica.2022.121296. View Source
